molecular formula C14H17BrClNO3 B4179716 2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No. B4179716
M. Wt: 362.64 g/mol
InChI Key: XFRHPEJVPKADCP-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as "BCE" and has been widely studied for its biological and physiological effects. In

Mechanism of Action

The mechanism of action of BCE is not fully understood, but it is believed to act by inhibiting the growth of microorganisms and reducing inflammation. BCE has been found to inhibit the activity of certain enzymes that are involved in the growth and replication of microorganisms.
Biochemical and Physiological Effects:
BCE has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models. BCE has also been found to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infections. In addition, BCE has been found to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of BCE is that it is relatively easy to synthesize and purify. It has also been found to be stable under a range of conditions, making it suitable for use in various lab experiments. However, one of the limitations of BCE is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of BCE. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of infections and inflammation. Additionally, BCE could be studied for its potential use in the development of new materials or as a catalyst in chemical reactions.

Scientific Research Applications

BCE has been studied extensively for its potential applications in various fields of science. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. BCE has been found to have antifungal, antibacterial, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO3/c1-9(12-3-2-6-19-12)17-14(18)8-20-13-5-4-10(15)7-11(13)16/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRHPEJVPKADCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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